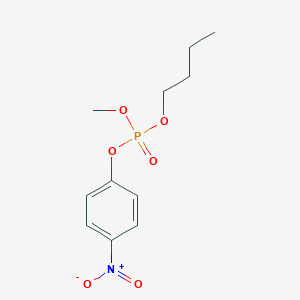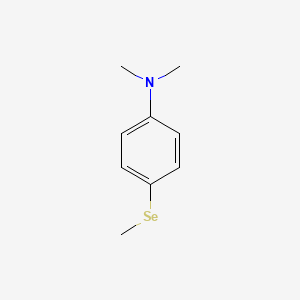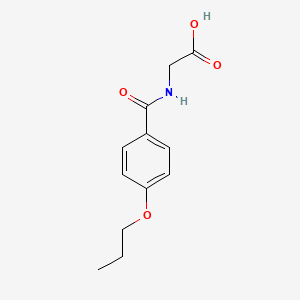
Butyl methyl 4-nitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl methyl 4-nitrophenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group esterified with butyl, methyl, and 4-nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl methyl 4-nitrophenyl phosphate typically involves the esterification of phosphoric acid with butanol, methanol, and 4-nitrophenol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in the synthesis include phosphoric acid, butanol, methanol, and 4-nitrophenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl methyl 4-nitrophenyl phosphate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various phosphates and esters .
Applications De Recherche Scientifique
Butyl methyl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of butyl methyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphate group plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl methyl 4-nitrophenyl phosphate
- Propyl methyl 4-nitrophenyl phosphate
- Butyl ethyl 4-nitrophenyl phosphate
Uniqueness
Butyl methyl 4-nitrophenyl phosphate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications .
Propriétés
Numéro CAS |
42893-52-7 |
|---|---|
Formule moléculaire |
C11H16NO6P |
Poids moléculaire |
289.22 g/mol |
Nom IUPAC |
butyl methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-3-4-9-17-19(15,16-2)18-11-7-5-10(6-8-11)12(13)14/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
KEMVWSLNQKPFGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)


![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)

![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)


![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)

